molecular formula C16H9ClFNO3S B2821114 (5Z)-5-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione CAS No. 917602-19-8

(5Z)-5-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B2821114
CAS No.: 917602-19-8
M. Wt: 349.76
InChI Key: HECIPPVIVJEVMK-AUWJEWJLSA-N
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Description

(5Z)-5-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the treatment of metabolic disorders such as diabetes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-(4-chloro-3-fluorophenoxy)benzaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine, chlorine, or nitric acid can be used for electrophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.

Scientific Research Applications

(5Z)-5-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating metabolic disorders, particularly diabetes.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. In the context of diabetes treatment, thiazolidinediones are known to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. This activation leads to improved insulin sensitivity and glucose uptake in cells.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used in the treatment of diabetes.

    Pioglitazone: A thiazolidinedione with similar therapeutic applications.

Uniqueness

(5Z)-5-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic benefits. Its fluorine and chlorine substituents may enhance its metabolic stability and binding affinity to molecular targets compared to other thiazolidinediones.

Properties

IUPAC Name

(5Z)-5-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClFNO3S/c17-11-6-5-10(8-12(11)18)22-13-4-2-1-3-9(13)7-14-15(20)19-16(21)23-14/h1-8H,(H,19,20,21)/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECIPPVIVJEVMK-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)OC3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)S2)OC3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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